2-Hydroxyphenylacetic acid

Computational Chemistry Chemical Reactivity DFT Calculations

2-Hydroxyphenylacetic acid (2-HPAA, ortho isomer) is the non-substitutable intermediate for atenolol (hypertension API) and the blockbuster fungicide azoxystrobin. Unlike 3-HPAA or 4-HPAA positional isomers, only the ortho-hydroxyl configuration delivers the correct molecular architecture for these synthetic pathways—isomer substitution yields incorrect, unusable products. Its distinct HOMO-LUMO gap (5.771 eV) further enables unique reactivity, metal-chelation, and antioxidant alkali-salt studies. Procure certified ≥98% purity 2-HPAA to preserve synthetic fidelity and avoid costly pathway deviations.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 614-75-5
Cat. No. B019472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyphenylacetic acid
CAS614-75-5
Synonyms2-hydroxyphenylacetic acid
alpha-hydroxy phenylacetic acid
o-hydroxyphenyl acetic acid
ortho-hydroxyphenylacetic acid
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)O
InChIInChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
InChIKeyCCVYRRGZDBSHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyphenylacetic Acid (CAS 614-75-5): A Baseline Overview for Scientific Procurement


2-Hydroxyphenylacetic acid (2-HPAA, ortho-hydroxyphenylacetic acid) is an organic compound belonging to the class of 2(hydroxyphenyl)acetic acids, characterized by a hydroxyl group at the ortho position of the phenyl ring [1]. It is a natural phenolic metabolite found in various plants and is also a known biomarker for conditions like phenylketonuria [2]. The compound is a solid with a melting point of 145-147 °C and is soluble in water and methanol . Its primary industrial and research significance lies in its role as a versatile intermediate in the synthesis of pharmaceuticals (e.g., atenolol) and agrochemicals (e.g., azoxystrobin) [3][4].

Why Generic Substitution Fails: Positional Isomerism Dictates the Function of 2-Hydroxyphenylacetic Acid


Substituting 2-Hydroxyphenylacetic acid with its positional isomers, such as 3-hydroxyphenylacetic acid (3-HPAA) or 4-hydroxyphenylacetic acid (4-HPAA), or the unsubstituted phenylacetic acid (PA), is not scientifically justifiable. The position of the hydroxyl group on the aromatic ring fundamentally alters the molecule's electronic structure, reactivity, and biological activity [1]. Quantum-chemical calculations demonstrate that the HOMO-LUMO energy gap, a key descriptor of chemical reactivity and bioactivity, is significantly different between isomers, directly impacting their behavior in chemical reactions and biological systems [1]. Consequently, the ortho-hydroxylated structure of 2-HPAA is a non-negotiable requirement for its specific applications, such as its role as a precursor in certain drug syntheses and its distinct biological profile.

Quantitative Differentiation Guide for 2-Hydroxyphenylacetic Acid (CAS 614-75-5) Selection


HOMO-LUMO Gap Differentiates Reactivity from Phenylacetic Acid and 3-Hydroxyphenylacetic Acid

Quantum-chemical calculations reveal that the HOMO-LUMO energy gap (ΔE) for 2-Hydroxyphenylacetic acid (2-HPAA) is 5.771 eV. This value positions its electronic stability and predicted chemical reactivity as intermediate between its unsubstituted precursor, phenylacetic acid (PA), and its positional isomer, 3-hydroxyphenylacetic acid (3-HPAA) [1]. The difference in ΔE values is a direct result of the presence and position of the hydroxyl group, which alters the electron density distribution across the molecule [1].

Computational Chemistry Chemical Reactivity DFT Calculations

Ortho-Hydroxylation Yields Weaker Antibacterial Potency Compared to Meta-Hydroxylation

The antibacterial activity of 2-Hydroxyphenylacetic acid (2-HPAA) is markedly weaker than that of its positional isomer, 3-hydroxyphenylacetic acid (3-HPAA) [1]. This observation is based on direct microbiological testing and is consistent with the calculated differences in their electronic properties, which influence their interaction with bacterial targets [1].

Microbiology Antibacterial Activity Structure-Activity Relationship

Measured ABTS Radical Scavenging Activity of 2-Hydroxyphenylacetic Acid

The antioxidant capacity of 2-Hydroxyphenylacetic acid (2-HPAA) was quantified using the ABTS radical cation (ABTS•+) scavenging assay. At a specific concentration, 2-HPAA demonstrates a measurable ability to neutralize free radicals, a property that is enhanced upon its conversion to alkali metal salts [1].

Antioxidant Activity Free Radical Scavenging ABTS Assay

A Critical Intermediate for the Synthesis of Atenolol and Azoxystrobin

2-Hydroxyphenylacetic acid (2-HPAA) is a key and commercially significant intermediate in the synthesis of both the beta-blocker drug atenolol and the strobilurin fungicide azoxystrobin [1][2]. This dual application in high-value pharmaceutical and agrochemical markets differentiates it from isomers like 3-HPAA and 4-HPAA, which are not cited for these same specific synthetic pathways.

Organic Synthesis Pharmaceutical Intermediate Agrochemical Synthesis

Validated Research and Industrial Application Scenarios for 2-Hydroxyphenylacetic Acid


Synthesis of the Beta-Blocker Atenolol

2-Hydroxyphenylacetic acid is a documented intermediate in the synthesis of atenolol, a widely prescribed medication for hypertension and angina [1]. Procurement of this specific isomer is essential for following established synthetic pathways, as other positional isomers like 3-HPAA or 4-HPAA would lead to different, incorrect molecular structures.

Production of the Strobilurin Fungicide Azoxystrobin

This compound serves as a critical intermediate for the industrial-scale synthesis of azoxystrobin, one of the world's most important agricultural fungicides [2]. The ortho-hydroxyphenylacetic acid scaffold is a necessary building block in the construction of the final methoxyacrylate fungicide structure.

Chemical Reactivity and Derivatization Studies

Based on its distinct HOMO-LUMO energy gap of 5.771 eV, which is quantitatively different from both phenylacetic acid (6.64 eV) and 3-HPAA (4.243 eV), 2-HPAA is a suitable candidate for comparative studies on chemical reactivity, electrophilic substitution, and metal chelation [3]. Its ability to form stable alkali metal salts with enhanced antioxidant properties further expands its utility in materials and bioactivity research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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